5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole
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Overview
Description
5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole is a complex organic compound with a molecular formula of C22H26O6 and a molecular weight of 386.44 g/mol This compound is known for its unique structure, which includes a benzodioxole ring and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole typically involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzyl alcohol with oxirane to form an intermediate, which is then reacted with 1,3-benzodioxole under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole include:
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar chemical properties.
Benzodioxole derivatives: Compounds with the benzodioxole ring structure also show comparable reactivity and applications.
Uniqueness
What sets this compound apart is its unique combination of the trimethoxyphenyl group and the benzodioxole ring, which imparts distinct chemical and biological properties
Biological Activity
5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole is a complex organic compound with a unique structural composition that suggests significant biological activity. This article delves into its pharmacological properties, potential therapeutic applications, and the mechanisms underlying its biological effects.
Structural Characteristics
The compound features a benzodioxole core —a bicyclic structure comprising two fused aromatic rings linked by ether functionalities—alongside an oxolan (tetrahydrofuran) moiety and a trimethoxyphenyl group. This intricate architecture is believed to enhance its biological reactivity and potential pharmacological effects .
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Properties : Compounds with similar structures have shown potential in scavenging free radicals.
- Anticancer Activity : Some analogs have been investigated for their ability to inhibit cancer cell proliferation.
- Antimicrobial Effects : The compound may possess properties that inhibit bacterial growth.
Table 1: Comparison of Biological Activities
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
3,4-Dimethoxyphenol | Simple phenolic structure | Antioxidant | Less complex than 5-[...], fewer functional groups |
1,3-Benzodioxole | Basic dioxole structure | Moderate antioxidant | Lacks the oxolane and trimethoxy substituents |
Trimethoxybenzene | Aromatic compound with three methoxy groups | Anticancer potential | No dioxole or oxolane structure |
This table illustrates the unique combination of functional groups in this compound that may confer distinct biological activities not observed in simpler compounds.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the functional groups within its structure allow it to interact with specific molecular targets such as enzymes or receptors. For instance:
- Tyrosinase Inhibition : Similar compounds have demonstrated the ability to inhibit tyrosinase activity, which is crucial in melanin production. This suggests potential applications in treating hyperpigmentation disorders .
Case Study: Tyrosinase Inhibition
In a study involving B16F10 murine melanoma cells, analogs of this compound were tested for their ability to inhibit cellular tyrosinase activity. Key findings included:
- Inhibition Efficacy : Certain analogs showed significant inhibition of tyrosinase activity at concentrations as low as 20 µM.
- Cell Viability : The tested compounds did not exhibit cytotoxicity at concentrations ≤20 µM over 48 and 72 hours .
Future Research Directions
Further studies are essential to fully elucidate the specific biological mechanisms and therapeutic potentials of this compound. Areas for future research include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics.
- Synthetic Pathways Exploration : Investigating various synthetic routes to optimize yield and purity for potential therapeutic applications.
- Broader Biological Testing : Evaluating the compound's effects on different cell lines and its mechanism of action against various diseases.
Properties
CAS No. |
73465-36-8 |
---|---|
Molecular Formula |
C22H26O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole |
InChI |
InChI=1S/C22H26O6/c1-23-20-9-15(10-21(24-2)22(20)25-3)7-17-12-26-11-16(17)6-14-4-5-18-19(8-14)28-13-27-18/h4-5,8-10,16-17H,6-7,11-13H2,1-3H3 |
InChI Key |
VJMJISPSGHVBBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2COCC2CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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